molecular formula C14H14N2O2S B2403751 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1421531-15-8

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

Cat. No.: B2403751
CAS No.: 1421531-15-8
M. Wt: 274.34
InChI Key: MQHSBASYNRDULX-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a heterocyclic compound featuring a benzothiazole core fused to an azetidine (four-membered saturated ring) and a cyclopropane ester moiety.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)18-10-7-16(8-10)14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSBASYNRDULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a benzothiazole derivative with an azetidine precursor, followed by esterification with cyclopropanecarboxylic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions that integrate benzothiazole and azetidine frameworks. The structural integrity of this compound is crucial for its biological activity, with the azetidine ring contributing to the overall pharmacophore.

Key Synthesis Pathways

  • Condensation Reactions : Involves the reaction between benzothiazole derivatives and azetidinone precursors.
  • Cyclopropanation : Utilizes cyclopropanecarboxylic acid derivatives to introduce the cyclopropane moiety into the azetidine structure.

Biological Activities

The compound exhibits a variety of biological activities that are critical for its application in medicinal chemistry:

Antimicrobial Activity

Research has indicated that derivatives containing benzothiazole structures demonstrate significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Studies have revealed that benzothiazole-containing compounds can induce apoptosis in cancer cells. The azetidine ring structure enhances the interaction with cellular targets, making these compounds promising candidates for anticancer drug development. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. Benzothiazole derivatives have been shown to inhibit pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of This compound :

StudyObjectiveFindings
Sarkar et al. (2018)Evaluate antitubercular activityCompound A6 showed significant inhibition against M. tuberculosis with MIC values comparable to standard drugs like isoniazid .
Azzam et al. (2024)Investigate biological activitiesDemonstrated broad-spectrum antibacterial activity and moderate cytotoxicity against cancer cell lines .
PMC Study (2024)Assess acetylcholinesterase inhibitionCompounds with similar structures exhibited promising results as potential Alzheimer’s disease treatments through AChE inhibition .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include benzothiazole derivatives with varying heterocyclic systems and substituents (Table 1):

Compound Name Core Structure Key Substituents Biological Activity Reference
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate Benzothiazole + azetidine + cyclopropane ester Cyclopropane ester, azetidine Not reported (hypothesized antimicrobial)
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Benzothiazole + oxadiazinane Aryl groups (e.g., p-Cl, p-CH₃) Strong anti-S. aureus activity (MIC: 3b = 2.4 µg/mL)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones Benzothiazole + triazinane o/p-CH₃, o/p-Cl Moderate antimicrobial activity
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives Benzoimidazothiazole + ester/amide Methyl, carboxamide Anticancer (hypothesized)
Benzothiazole-piperazine derivatives Benzothiazole + piperazine Bromoacetyl, azide Anticancer (screened)

Key Observations :

  • Substituents : The cyclopropane ester may act as a bioisostere for bulkier groups (e.g., aryl thiones in ), balancing lipophilicity and metabolic stability.
Physicochemical Properties
  • Lipophilicity : The cyclopropane ester likely increases logP compared to polar thione groups in oxadiazinane derivatives .
  • Solubility : Azetidine’s rigidity may reduce aqueous solubility relative to flexible piperazine derivatives .

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural framework consisting of a benzo[d]thiazole moiety linked to an azetidine ring and a cyclopropanecarboxylate group. The synthesis typically involves multi-step organic reactions, including cyclization and esterification processes, which are crucial for obtaining the desired purity and yield.

Antidiabetic Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antidiabetic effects. For instance, compounds with analogous structures have shown the ability to reduce insulin resistance and enhance pancreatic β-cell function, making them potential candidates for treating type 2 diabetes .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related azetidine derivatives has demonstrated significant antiproliferative effects in various cancer cell lines. For example, azetidine derivatives have been evaluated for their ability to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Compound Cell Line IC50 (µM) Mechanism
Azetidine AMCF-710Tubulin inhibition
Azetidine BA5495Apoptosis induction

Mechanistic Studies

Mechanistic studies reveal that compounds based on the azetidine scaffold can interact with cellular targets such as tubulin and various signaling pathways involved in cancer progression. These interactions often lead to disruption of microtubule dynamics, which is critical for cell division and proliferation.

Case Studies

  • Diabetes Treatment : A study demonstrated that a closely related compound improved glycemic control in diabetic models by enhancing insulin sensitivity and promoting β-cell regeneration .
  • Cancer Therapy : In preclinical trials, azetidine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .

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